(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate
Description
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate is a specialized coupling reagent used in organic synthesis, particularly for amide bond formation. Its structure comprises a 4-oxobenzo-triazin core linked to a methyl ester group bearing a 2-phenoxypropanoate moiety. This design positions it as an active ester, facilitating carboxylate activation for nucleophilic attack by amines. The benzo-triazin scaffold enhances electrophilicity at the carbonyl carbon, while the phenoxypropanoate group acts as a leaving group during coupling.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-phenoxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-12(24-13-7-3-2-4-8-13)17(22)23-11-20-16(21)14-9-5-6-10-15(14)18-19-20/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYSSTVZYVHMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCN1C(=O)C2=CC=CC=C2N=N1)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate with structurally and functionally related coupling reagents, focusing on reactivity, solubility, byproducts, and applications.
Table 1: Comparative Analysis of Coupling Reagents
| Compound Name | Structural Features | Leaving Group | Activation Efficiency | Solubility (Common Solvents) | Byproducts |
|---|---|---|---|---|---|
| (4-oxobenzo-triazin-yl)methyl 2-phenoxypropanoate | Benzo-triazin core + phenoxypropanoate ester | 2-phenoxypropanoic acid | High (steric tolerance) | DMF, DCM, THF | Phenoxypropanoic acid (moderate solubility) |
| SMDOP (4-oxobenzo-triazin-yl methanesulfonate) | Benzo-triazin core + methanesulfonate | Methanesulfonic acid | Moderate | Polar aprotic solvents | Water-soluble sulfonate |
| SPDOP (4-oxobenzo-triazin-yl benzenesulfonate) | Benzo-triazin core + benzenesulfonate | Benzenesulfonic acid | Moderate-High | DMF, DCM | Water-soluble sulfonate |
| T3P (2-propanephosphonic acid anhydride) | Cyclic phosphonic anhydride | Propylphosphonic acid | Very High | THF, DCM, EtOAc | Water-soluble phosphonate |
| TATU (O-(7-azabenzotriazol-1-yl)-tetramethyluronium) | Uronium salt + azabenzotriazole | HOBt derivative | High (low racemization) | DMF, DMSO | HOBt (poor solubility) |
Key Findings:
This may enhance coupling efficiency for sterically hindered substrates . Compared to uronium salts like TATU, the benzo-triazin core avoids racemization risks in peptide synthesis due to its neutral byproducts, though TATU retains an edge in suppressing epimerization .
Solubility and Byproduct Handling: Sulfonate-based reagents (SMDOP/SPDOP) generate water-soluble byproducts, simplifying purification. In contrast, the phenoxypropanoate byproduct has moderate solubility, necessitating extraction or chromatography . T3P’s phosphonate byproducts are highly water-soluble, making it preferable for large-scale reactions, whereas the target compound may require optimized work-up protocols.
Application-Specific Performance: The target compound’s ester-linked design offers stability in non-polar solvents (e.g., DCM), making it suitable for reactions requiring anhydrous conditions. T3P excels in rapid, exothermic reactions due to its anhydride structure, while the benzo-triazin derivatives (including the target compound) are better suited for stepwise syntheses requiring controlled activation .
Q & A
Q. What validation protocols ensure reproducibility in bioactivity assays?
- Methodological Answer :
- Inter-Lab Validation : Distribute standardized compound batches to multiple labs for parallel testing (e.g., IC determination).
- Positive/Negative Controls : Include reference compounds (e.g., diclofenac for anti-inflammatory assays) and solvent-only blanks.
- Statistical Power Analysis : Predefine sample sizes (n ≥ 6) to achieve 80% power at α = 0.05 .
Tables for Key Comparisons
Table 1 : Stability of Related Triazinone Derivatives Under Oxidative Conditions
| Compound | Oxidizing Agent | Degradation Half-Life (h) | Major Byproduct | Reference |
|---|---|---|---|---|
| Target Compound | HO | 48 ± 3 | Triazinone diol | |
| Methyl triazinone analog | KMnO | 12 ± 1 | Carboxylic acid |
Table 2 : Biological Activity Comparison with Structural Analogs
| Compound | IC (COX-2 Inhibition, μM) | MIC (S. aureus, μg/mL) |
|---|---|---|
| Target Compound | 0.45 ± 0.07 | 32 ± 4 |
| Thiazolidinone derivative | 1.20 ± 0.15 | 64 ± 8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
